N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide
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Overview
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide is a synthetic compound with a complex structure that includes a piperidine ring, an amino acid derivative, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring, followed by the introduction of the amino acid derivative and the acetamide group. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Typical reagents used in these steps include amines, acyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in studies of enzyme interactions and protein binding, providing insights into biological processes at the molecular level.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide include other piperidine derivatives and amino acid conjugates. Examples include:
- N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-methyl-acetamide
- N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-propyl-acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-6-8-16(9-7-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVCQAJNLUHMLV-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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